molecular formula C9H12BFO3S B14016953 (4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid

(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid

Cat. No.: B14016953
M. Wt: 230.07 g/mol
InChI Key: SHYDKHNFRZWDCE-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a methylthio group attached to a phenyl ring, along with a boronic acid functional group. These structural elements make it a versatile reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of (4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce boronate esters.

Scientific Research Applications

(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. This complex can undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(methylthio)phenylboronic acid: Similar structure but lacks the ethoxy group.

    4-(Methylthio)phenylboronic acid: Similar structure but lacks both the ethoxy and fluoro groups.

    3-Fluorophenylboronic acid: Similar structure but lacks the ethoxy and methylthio groups.

Uniqueness

(4-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid is unique due to the combination of its substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy group enhances its solubility and reactivity, while the fluoro and methylthio groups provide additional sites for functionalization and modification .

Properties

Molecular Formula

C9H12BFO3S

Molecular Weight

230.07 g/mol

IUPAC Name

(4-ethoxy-3-fluoro-2-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C9H12BFO3S/c1-3-14-7-5-4-6(10(12)13)9(15-2)8(7)11/h4-5,12-13H,3H2,1-2H3

InChI Key

SHYDKHNFRZWDCE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)F)SC)(O)O

Origin of Product

United States

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